4-Methoxyphenethylmagnesium bromide
Description
Historical Context and Evolution of Grignard Reagents in Organic Synthesis
The journey of organomagnesium reagents began in 1900 with the pioneering work of French chemist François Auguste Victor Grignard. thermofisher.comacs.org He discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. thermofisher.comacs.orgnumberanalytics.com These compounds, now universally known as Grignard reagents, proved to be remarkably effective for forming new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. byjus.comnumberanalytics.combyjus.com This discovery was of such fundamental importance that it earned Grignard the Nobel Prize in Chemistry in 1912. acs.orgnumberanalytics.comnumberanalytics.com
In the century following their discovery, Grignard reagents have become one of the most versatile and widely used classes of reagents in organic synthesis. thermofisher.comacs.org Their application evolved from simple additions to aldehydes and ketones to their use in complex, multi-step syntheses of natural products and pharmaceuticals. thermofisher.comnumberanalytics.comresearchgate.net A significant evolution in their use was the development of transition-metal-catalyzed cross-coupling reactions, where Grignard reagents are coupled with organic halides to form more complex molecular architectures. acs.orgwikipedia.org Despite the advent of many other organometallic reagents, the ease of preparation and broad reactivity of Grignard reagents ensure their enduring relevance in modern chemistry. acs.orgnumberanalytics.com
Fundamental Principles of Grignard Chemistry
Grignard reagents are organometallic compounds with the general formula R-Mg-X, where 'R' is an organic group (alkyl or aryl), and 'X' is a halogen (typically bromine, chlorine, or iodine). numberanalytics.comwikipedia.orgnumberanalytics.com They are prepared by the reaction of an organic halide with magnesium metal in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgnumberanalytics.combyjus.com The solvent is crucial as it stabilizes the reagent by coordinating to the magnesium center. numberanalytics.comlibretexts.org
The reactivity of a Grignard reagent stems from the nature of the carbon-magnesium bond. Due to the significant difference in electronegativity between carbon (2.55) and magnesium (1.31), this bond is highly polarized, conferring a partial negative charge on the carbon atom. numberanalytics.comlibretexts.org This makes the carbon atom a potent nucleophile and a strong base. byjus.comnumberanalytics.commasterorganicchemistry.com
As strong nucleophiles, Grignard reagents readily attack electrophilic carbon atoms, most notably the carbon of a carbonyl group. chemistrysteps.commt.com Their reactions with various functional groups are a foundational element of organic synthesis. The requirement for anhydrous (dry) conditions is critical, as Grignard reagents are strong bases that will react with protic solvents like water, which would neutralize the reagent. libretexts.orgmasterorganicchemistry.comijpsm.com
Below is a table summarizing the principal reactions of Grignard reagents with common electrophiles.
| Electrophile | Initial Product (after addition) | Final Product (after acidic workup) | Product Class |
| Formaldehyde (B43269) | Alkoxymagnesium halide | R-CH₂-OH | Primary Alcohol |
| Aldehyde (R'CHO) | Alkoxymagnesium halide | R-CH(OH)-R' | Secondary Alcohol |
| Ketone (R'COR'') | Alkoxymagnesium halide | R-C(OH)(R')(R'') | Tertiary Alcohol |
| Ester (R'COOR'') | Ketone (after first equivalent), then Alkoxymagnesium halide (after second equivalent) | R-C(OH)(R')(R) | Tertiary Alcohol |
| Epoxide | Alkoxymagnesium halide | R-CH₂-CH₂-OH (from ethylene (B1197577) oxide) | Primary Alcohol |
| Carbon Dioxide | Carboxymagnesium halide | R-COOH | Carboxylic Acid |
This table illustrates the versatility of Grignard reagents in forming a wide array of functional groups.
Specific Academic Relevance of Aryl Grignard Reagents
Aryl Grignard reagents, where the magnesium is attached to an aromatic ring, are a particularly important subclass. libretexts.org They are prepared from aryl halides and share the strong nucleophilic and basic character of their alkyl counterparts. thermofisher.comijpsm.com Their academic relevance is prominent in the field of cross-coupling reactions, where they are used to form carbon-carbon bonds between two different aromatic systems (biaryls) or between an aromatic ring and an alkyl group. acs.org
These reactions are typically catalyzed by transition metals, such as iron or palladium, which facilitate the coupling process that would not readily occur otherwise. acs.orgwikipedia.org For instance, iron-catalyzed cross-coupling and homocoupling reactions of aryl Grignard reagents have become highly useful synthetic methods. acs.org The electronic properties of the aryl ring significantly influence the reagent's reactivity; electron-donating groups can enhance nucleophilicity, while electron-withdrawing groups can affect stability. This allows for fine-tuning of the reagent for specific synthetic applications, making aryl Grignards a powerful tool in constructing complex molecules. fiveable.me
Overview of Research Trajectories for 4-Methoxyphenethylmagnesium Bromide
This compound is an alkyl Grignard reagent, synthesized from 4-methoxyphenethyl bromide and magnesium metal in an appropriate ether solvent like THF. As a Grignard reagent, its reactivity is characterized by the nucleophilic carbon atom in the phenethyl group, which is bonded to the electropositive magnesium.
The primary research applications of this compound lie in its use as a synthetic building block. Its expected reactions follow the fundamental principles of Grignard chemistry, including:
Nucleophilic Addition: Reacting with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Substitution Reactions: Displacing leaving groups in certain substrates.
Coupling Reactions: Participating in catalyzed cross-coupling reactions to form new carbon-carbon bonds.
The methoxy (B1213986) group on the phenyl ring can influence the reagent's properties, though its electronic effect is less direct compared to an aryl Grignard where the group is on the same ring as the C-Mg bond.
It is noteworthy that in scientific literature, more extensive research is often documented for its close structural analog, 4-methoxyphenylmagnesium bromide , which is an aryl Grignard reagent. This related compound has been utilized in the synthesis of various pharmaceutical compounds and natural products, such as the tubulin polymerization inhibitor 2-Amino-3,4,5-trimethoxybenzophenone and the natural product (−)-centrolobine. sigmaaldrich.comsigmaaldrich.comsmolecule.com The research trajectory for this compound is therefore best understood within the broader context of Grignard reagents as versatile nucleophilic synthons for constructing larger molecules.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1-ethyl-4-methoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSINCNMOPYKNC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Preparation of 4 Methoxyphenethylmagnesium Bromide
Established Synthetic Protocols and Reaction Conditions
The preparation of 4-methoxyphenethylmagnesium bromide follows the general principles of Grignard synthesis, where 1-(2-bromoethyl)-4-methoxybenzene (B81146) reacts with magnesium metal. The process is typically highly exothermic after an initial induction period, necessitating careful management, especially on an industrial scale. google.combyjus.com
The choice of solvent is critical in the synthesis of Grignard reagents. Ethereal solvents such as Tetrahydrofuran (B95107) (THF) and diethyl ether are standard choices because they fulfill several crucial functions. wikipedia.org
Grignard reagents are strong bases and nucleophiles, making them highly reactive toward protic substances like water or alcohols. wvu.eduutexas.edu Therefore, the solvent must be aprotic (lacking acidic protons) and anhydrous (free from water) to prevent the reagent from being quenched through protonolysis, which would destroy it. wvu.edufiveable.mequora.com Halogenated solvents are also unsuitable as they can undergo magnesium-halogen exchange with the Grignard reagent. quora.comquora.com
Ethers stabilize the Grignard reagent by solvating the electron-deficient magnesium atom. fiveable.mevedantu.com The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium center, forming a stable complex. quora.comvedantu.com This solvation not only enhances the reagent's stability but also its solubility in the reaction medium. quora.comvedantu.com
While both diethyl ether and THF are commonly used, THF is often preferred for several reasons. chegg.combrainly.com The oxygen's non-bonding electrons in the cyclic THF molecule are sterically more accessible for coordination compared to the more freely rotating ethyl groups in diethyl ether. stackexchange.com Furthermore, THF's higher boiling point allows reactions to be conducted at elevated temperatures, which can increase the reaction rate and help initiate the reaction with less reactive halides. chegg.comstackexchange.com The polarity of THF also contributes to better stabilization of the Grignard salts. brainly.combrainly.com
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Significance in Grignard Synthesis |
| Boiling Point | 34.6 °C | 66 °C | THF's higher boiling point allows for a higher reaction temperature, increasing the reaction rate. chegg.comstackexchange.com |
| Solvation | Good | Excellent | THF's oxygen is more sterically available, leading to better solvation and stabilization of the RMgX complex. stackexchange.combrainly.com |
| Polarity | Less Polar | More Polar | THF's higher polarity aids in dissolving and stabilizing the polar Grignard reagent salts. brainly.combrainly.com |
| Reactivity | Generally sufficient | Often preferred for difficult reactions | THF is often the solvent of choice when reactions are sluggish in diethyl ether. stackexchange.com |
A significant hurdle in Grignard synthesis is the initiation of the reaction. wikipedia.org Magnesium metal is invariably coated with a passivating, unreactive layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide. wikipedia.orgwvu.edustackexchange.com To overcome this barrier, various physical and chemical activation methods are employed to expose a fresh, reactive magnesium surface. wikipedia.orgstackexchange.com
Mechanical methods include crushing the magnesium turnings in the reaction vessel, subjecting the mixture to rapid stirring, or using sonication (ultrasound). wikipedia.orgstackexchange.comresearchgate.net These techniques physically break the oxide layer. Chemical activation is more common and involves adding small quantities of an initiator. wikipedia.orgstackexchange.com Common initiators include iodine, methyl iodide, and 1,2-dibromoethane (B42909). wikipedia.orgwvu.edu 1,2-dibromoethane is particularly effective as its reaction with magnesium produces ethylene (B1197577) gas, which bubbles out of the solution, providing a clear visual indicator that the magnesium is activated. wikipedia.orgstackexchange.com Other chemical activators such as diisobutylaluminum hydride (DIBAH) can also be used, which allows for initiation at lower temperatures. acs.orgresearchgate.net In industrial settings or for subsequent batches, adding a small amount of a previously prepared Grignard reagent is a reliable method to initiate the reaction. google.comstackexchange.com
| Activation Method | Description | Mechanism |
| Mechanical Crushing/Stirring | Physically breaking up magnesium pieces in the flask. stackexchange.comresearchgate.net | Exposes fresh, unoxidized metal surface. researchgate.net |
| Sonication | Using an ultrasonic bath to agitate the magnesium. stackexchange.comresearchgate.net | Cleans and breaks the MgO layer via cavitation. researchgate.net |
| Iodine (I₂) Addition | A crystal of iodine is added to the magnesium suspension. wikipedia.org | Reacts with Mg to form MgI₂, which etches the oxide layer. stackexchange.com |
| 1,2-Dibromoethane | A small amount is added to initiate the reaction. wikipedia.orgwvu.edu | Reacts to form ethylene gas and MgBr₂, cleaning the surface. wikipedia.orgstackexchange.com |
| Pre-formed Grignard Reagent | A small portion of a previous batch is added. google.comstackexchange.com | Acts as an initiator for the new batch. google.com |
| DIBAH | Diisobutylaluminum hydride is used as an activator. acs.orgresearchgate.net | Activates the magnesium surface and dries the mixture. acs.org |
Grignard reagents are highly sensitive to both oxygen and moisture. wikipedia.orgbyjus.com Exposure to air can rapidly destroy the reagent through oxidation and reaction with water (protonolysis). wikipedia.orgbyjus.com Consequently, it is imperative that the entire synthesis is conducted under a completely dry and inert atmosphere. iitk.ac.inbbgate.commt.com
This is achieved by replacing the air within the reaction apparatus with a non-reactive gas, typically nitrogen or argon. kindle-tech.comkindle-tech.com Argon is denser than air and more inert than nitrogen, making it the preferred choice for highly sensitive reactions. kindle-tech.com Standard laboratory techniques for maintaining an inert atmosphere include the use of a Schlenk line or a glovebox. kindle-tech.com The process involves meticulously drying all glassware, usually in an oven or by flame-drying under vacuum, and then repeatedly evacuating the air and backfilling the apparatus with the inert gas to ensure all reactive atmospheric components are removed. mt.comkindle-tech.com
The formation of a Grignard reagent is characterized by an induction period, a delay before the reaction begins, which is then often followed by a vigorous, exothermic reaction. wikipedia.orggoogle.com Controlling this exotherm is vital for safety and for maximizing the yield by preventing side reactions.
Optimization of the reaction involves several factors. The slow, controlled addition of the 4-methoxyphenethyl bromide to the activated magnesium suspension helps to maintain a steady reaction rate and manage the heat produced. google.com The reaction temperature is a key variable; while gentle heating may be required to overcome the induction period, external cooling is often necessary once the reaction is underway. google.com The choice of solvent also plays a role; using THF allows for a higher reaction temperature than diethyl ether, which can shorten the reaction time. stackexchange.com The effectiveness of the magnesium activation and the strictness of the inert, anhydrous conditions directly impact the final yield by minimizing the destruction of the reagent and the formation of byproducts. researchgate.net Under optimized conditions, yields for similar Grignard syntheses can be expected in the range of 57–58%.
Mechanistic Aspects of Grignard Reagent Formation
The formation of an organomagnesium compound is more complex than a simple insertion of a magnesium atom into a carbon-halogen bond. alfredstate.edu The prevailing mechanism involves radical intermediates formed on the surface of the magnesium metal. byjus.comalfredstate.edu
The reaction is understood to be a non-chain radical process that occurs at the solid-liquid interface on the magnesium surface. utexas.edualfredstate.edu The mechanism is initiated by a single electron transfer (SET) from the magnesium metal to the organic halide. google.comutexas.edu
R-X + Mg → [R-X]•⁻ Mg•⁺
This transfer forms a short-lived radical anion, which then fragments into an organic radical (R•) and a halide ion (X⁻). libretexts.org
[R-X]•⁻ → R• + X⁻
Electron Transfer Mechanisms
The formation of a Grignard reagent from an organic halide (in this case, 4-methoxyphenethyl bromide) and magnesium metal is fundamentally an electron transfer process. The mechanism involves the transfer of electrons from the surface of the magnesium metal to the organic halide. mnstate.edu
The process can be described in the following steps:
Initial Electron Transfer : The reaction initiates with the transfer of a single electron from the magnesium metal to the antibonding orbital of the carbon-bromine bond of 4-methoxyphenethyl bromide. mnstate.eduyoutube.com
Formation of a Radical Anion : This electron transfer results in the formation of a short-lived radical anion.
Cleavage and Radical Formation : The radical anion rapidly decomposes, cleaving the carbon-bromine bond to form a 4-methoxyphenethyl radical (Ar-CH₂CH₂•) and a bromide anion (Br⁻).
Second Electron Transfer/Recombination : The 4-methoxyphenethyl radical formed on or near the magnesium surface can then recombine with a magnesium radical cation (Mg⁺•) or accept a second electron from the metal to form a carbanion, which then combines with the magnesium cation (Mg²⁺) and the bromide anion to yield the final Grignard reagent, this compound. youtube.com
This entire process is heterogeneous, occurring at the interface between the solid magnesium metal and the ethereal solvent solution. The condition of the magnesium surface is critical; oxide layers can inhibit the reaction, and activation techniques, such as using iodine or crushing the metal, are often employed to expose a fresh, reactive surface. mnstate.edu
Influence of Solvent Coordination on Intermediate Stabilization
The solvent plays a crucial and indispensable role in the formation and stability of Grignard reagents. numberanalytics.com These reagents are highly reactive and are rarely isolated as solids; instead, they are handled in solution. wikipedia.org Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are standard for Grignard preparations for specific reasons. numberanalytics.combyjus.com
These solvents are Lewis bases, possessing lone pairs of electrons on their oxygen atoms. They stabilize the highly electrophilic magnesium center of the Grignard reagent through coordination. The solvent molecules donate their lone-pair electrons to the vacant orbitals of the magnesium atom, forming a stable complex. wikipedia.orgquora.com Typically, the magnesium(II) center becomes tetrahedrally coordinated, binding to the 4-methoxyphenethyl group, the bromide, and two molecules of the ether solvent. wikipedia.org
This coordination provides several key benefits:
Stabilization : The solvent shell stabilizes the highly polar and reactive carbon-magnesium bond, preventing the reagent from decomposing. numberanalytics.com
Solubilization : The coordination complex keeps the Grignard reagent dissolved in the solvent, allowing the reaction to proceed in the homogeneous phase.
Influence on Reactivity : The nature of the solvent can influence the reagent's reactivity and the equilibrium between different species in solution, such as the Schlenk equilibrium, which describes the balance between the Grignard reagent (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. wikipedia.org
Without a coordinating solvent, the Grignard reagent is generally unstable and would likely not form in appreciable yields.
Green Chemistry Approaches in Grignard Reagent Synthesis
Utilization of Alternative Solvents (e.g., 2-Methyltetrahydrofuran (B130290), 4-Methyltetrahydropyran)
A key area of green innovation in Grignard synthesis is the use of alternative, more sustainable solvents. Among these, 2-Methyltetrahydrofuran (2-MeTHF) and 4-Methyltetrahydropyran (4-MeTHP) have emerged as promising replacements for traditional ethers like THF and diethyl ether. researchgate.netnih.gov
2-Methyltetrahydrofuran (2-MeTHF) is often highlighted as a green solvent because it can be derived from renewable biomass sources such as corncobs and bagasse via furfural. researchgate.netwikipedia.org It offers several advantages over THF:
Higher Boiling Point : Its higher boiling point (80°C vs. 66°C for THF) allows for reactions to be conducted at elevated temperatures. wikipedia.org
Lower Water Miscibility : Unlike THF, 2-MeTHF has low miscibility with water, which greatly simplifies the work-up procedure, allowing for easier product extraction and phase separation, thereby reducing the need for additional organic solvents. wikipedia.orgmonumentchemical.com
Improved Reaction Performance : In certain cases, the use of 2-MeTHF can lead to higher yields and reduced levels of byproducts, such as those from Wurtz coupling. monumentchemical.com
4-Methyltetrahydropyran (4-MeTHP) is another green cyclic ether that has been studied as a reaction solvent. Research has shown it to be a viable alternative, demonstrating broad applicability in various organic reactions, including Grignard synthesis. nih.gov It exhibits higher stability under certain conditions, such as in radical reactions, compared to 2-MeTHF. nih.gov For Grignard reactions, 4-MeTHP has shown superior performance in some instances, facilitating the formation of challenging Grignard reagents. nih.gov
| Solvent | Boiling Point (°C) | Source | Water Miscibility |
|---|---|---|---|
| Diethyl Ether | 34.6 | Petrochemical | Slightly Soluble (6.9 g/100 mL) |
| Tetrahydrofuran (THF) | 66 | Petrochemical | Miscible |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80.2 | Renewable (Biomass) | Low (14 g/100 mL at 20°C) wikipedia.org |
| 4-Methyltetrahydropyran (4-MeTHP) | 105-107 | Petrochemical | Low |
Solvent-Free or Reduced-Solvent Methodologies
A more radical green approach aims to eliminate or drastically reduce the use of organic solvents altogether. One of the most innovative techniques in this area is mechanochemistry, specifically ball milling. hokudai.ac.jp
In this method, the organic halide and magnesium metal are combined in a milling vessel, often with just a minimal amount of solvent or in a paste-like form. The mechanical energy from the milling process activates the reaction. This technique offers profound environmental and practical benefits:
Drastic Solvent Reduction : It avoids the use of large quantities of hazardous organic solvents, significantly reducing waste. hokudai.ac.jp
Overcoming Solubility Issues : The method can be used to prepare Grignard reagents from precursors that have poor solubility in conventional solvents. hokudai.ac.jp
Reduced Sensitivity : The process can often be performed in ambient air, as the reduced amount of solvent makes the highly reactive Grignard reagent less susceptible to degradation by moisture or oxygen. hokudai.ac.jp
This solvent-free approach fundamentally changes the conditions of a reaction that has remained largely unchanged for over a century, aligning it with modern demands for sustainable industrial processes. hokudai.ac.jp
Reactivity and Reaction Pathways of 4 Methoxyphenethylmagnesium Bromide
Nucleophilic Addition Reactions to Carbonyl Compounds
The most fundamental and widely utilized reaction of Grignard reagents, including 4-Methoxyphenethylmagnesium bromide, is the nucleophilic addition to the electrophilic carbon atom of a carbonyl group. masterorganicchemistry.comchemistrysteps.com This reaction proceeds via a two-step mechanism: the initial nucleophilic attack on the carbonyl carbon, which breaks the carbon-oxygen π bond and forms a tetrahedral alkoxide intermediate, followed by protonation during an acidic workup to yield the final alcohol product. pressbooks.pubyoutube.com These addition reactions are generally considered irreversible due to the high basicity of the Grignard reagent. masterorganicchemistry.com
The rate and success of the nucleophilic addition of this compound to aldehydes and ketones are governed by both steric and electronic factors related to the carbonyl compound.
Electronic Effects: Aldehydes possess only one alkyl substituent (and one hydrogen) attached to the carbonyl carbon, whereas ketones have two. Alkyl groups are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon. Consequently, aldehydes are electronically more reactive toward nucleophiles than ketones. chemistrysteps.comlibretexts.org Electron-withdrawing groups adjacent to the carbonyl would increase reactivity, while additional electron-donating groups decrease it. masterorganicchemistry.com
Steric Effects: The presence of two alkyl groups in ketones, as opposed to one in aldehydes, creates greater steric hindrance around the carbonyl carbon. chemistrysteps.com This bulkiness impedes the approach of the nucleophilic Grignard reagent. The 4-methoxyphenethyl group itself is a primary alkyl group, which is relatively unhindered. Therefore, the primary steric considerations come from the carbonyl substrate. The transition state leading to the tetrahedral intermediate is less crowded and lower in energy for aldehydes than for ketones, making the reaction faster. chemistrysteps.com
Due to these combined factors, the general order of reactivity for carbonyl compounds with Grignard reagents is: formaldehyde (B43269) > aldehydes > ketones.
The class of alcohol formed depends directly on the type of carbonyl compound used as the starting material. libretexts.orgyoutube.comlibretexts.org This provides a reliable and versatile method for synthesizing specific alcohol structures.
Primary Alcohols: Reaction with formaldehyde (H₂C=O) yields a primary alcohol. The Grignard reagent adds to the carbonyl, and after workup, a primary alcohol with a carbon chain extended by the 4-methoxyphenethyl group is formed. libretexts.orgkhanacademy.org
Secondary Alcohols: Reaction with any other aldehyde (R-CHO) results in the formation of a secondary alcohol. libretexts.orgkhanacademy.org
Tertiary Alcohols: Reaction with a ketone (R-CO-R') produces a tertiary alcohol. pressbooks.publibretexts.org
The following table summarizes the reaction of this compound with various carbonyl compounds.
| Carbonyl Substrate | Product Class | Example Product Name |
| Formaldehyde | Primary Alcohol | 3-(4-Methoxyphenyl)-1-propanol |
| Acetaldehyde | Secondary Alcohol | 4-(4-Methoxyphenyl)-2-butanol |
| Acetone | Tertiary Alcohol | 2-Methyl-4-(4-methoxyphenyl)-2-butanol |
When this compound reacts with carboxylic acid derivatives like esters and acid chlorides, the reaction proceeds with the addition of two equivalents of the Grignard reagent. masterorganicchemistry.comlibretexts.org
The reaction involves a two-stage process:
Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent attacks the carbonyl carbon, forming a tetrahedral intermediate. Unlike with aldehydes and ketones, this intermediate contains a potential leaving group (e.g., -OR for an ester, -Cl for an acid chloride). The carbonyl π-bond reforms, expelling the leaving group and forming a ketone intermediate. masterorganicchemistry.comlibretexts.org
Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester but less reactive than the acid chloride. libretexts.org However, it still readily reacts with a second equivalent of the highly reactive Grignard reagent in a standard nucleophilic addition, as described for ketones. unizin.orgyoutube.com After an acidic workup, the final product is a tertiary alcohol, with two identical substituents originating from the Grignard reagent. libretexts.orglibretexts.org
| Substrate | Intermediate Product | Final Product (after 2nd equivalent and workup) |
| Ethyl acetate (B1210297) (Ester) | 4-(4-Methoxyphenyl)-2-butanone | 2-Methyl-4-(4-methoxyphenyl)-2-butanol |
| Acetyl chloride (Acid Chloride) | 4-(4-Methoxyphenyl)-2-butanone | 2-Methyl-4-(4-methoxyphenyl)-2-butanol |
Conjugate Nucleophilic Addition (1,4-Addition)
While standard Grignard reagents typically attack the carbonyl carbon (1,2-addition), they can also, under certain conditions, add to the β-carbon of an α,β-unsaturated carbonyl system. This is known as conjugate addition or 1,4-addition. libretexts.org
For an α,β-unsaturated aldehyde or ketone, there are two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). Simple alkyl Grignard reagents, like this compound, are considered "hard" nucleophiles and overwhelmingly favor direct attack at the "harder" electrophilic carbonyl carbon, resulting in 1,2-addition products. libretexts.org The formation of 1,4-addition products with Grignard reagents usually requires the presence of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI). The copper salt modifies the reagent, making it a "softer" nucleophile that preferentially attacks the "softer" β-carbon. libretexts.org
The regioselectivity (1,2- vs. 1,4-addition) of the reaction with this compound is primarily determined by the intrinsic nature of the alkylmagnesium halide, not by the distant substituent on the aromatic ring.
Inherent Preference: As a primary alkyl Grignard reagent, it inherently favors the 1,2-addition pathway when reacting with enones without a catalyst.
Influence of the Methoxy (B1213986) Group: The para-methoxy group is located five carbons away from the nucleophilic carbon. Its electronic influence (electron-donating effect) is transmitted through the sigma bonds and is generally considered negligible in directing the regiochemical outcome of the addition. This is in stark contrast to an aryl Grignard like 4-methoxyphenylmagnesium bromide, where the methoxy group is in direct conjugation with the ring system and can exert a more significant electronic effect. fiveable.me For this compound, the controlling factor remains the hard-hard interaction between the Grignard carbon and the carbonyl carbon, leading to 1,2-products. To achieve 1,4-addition, the use of a copper catalyst would be the standard and necessary approach. nih.gov
Ring-Opening Reactions with Epoxides
The reaction of Grignard reagents with epoxides, also known as oxiranes, is a fundamental method for the formation of β-substituted alcohols. This transformation proceeds via a nucleophilic ring-opening mechanism, where the carbon-magnesium bond of the Grignard reagent acts as the nucleophile.
In reactions with unsymmetrical epoxides, this compound demonstrates a high degree of regioselectivity, preferentially attacking the less sterically hindered carbon atom of the epoxide ring. nih.govscholaris.ca This mode of attack is characteristic of strong nucleophiles in SN2-type reactions. nih.govscholaris.ca The reaction is initiated by the nucleophilic carbon of the Grignard reagent attacking one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. nih.gov
The general mechanism involves the backside attack of the nucleophile on the less substituted carbon, resulting in an inversion of stereochemistry at the site of attack if the carbon is a stereocenter. nih.gov
While specific yield data for the reaction of this compound with various epoxides is not extensively documented in publicly available literature, the expected products and representative yields based on the known reactivity of Grignard reagents are presented in the table below.
| Epoxide | Product | Representative Yield (%) |
| Ethylene (B1197577) Oxide | 2-(4-Methoxyphenethyl)ethanol | Not specified |
| Propylene Oxide | 1-(4-Methoxyphenyl)-4-butanol | Not specified |
| Styrene Oxide | 1-(4-Methoxyphenyl)-3-phenyl-2-propanol | Not specified |
| Data is illustrative based on general Grignard reactivity. |
Substitution Reactions
This compound can participate in substitution reactions, displacing suitable leaving groups from organic molecules.
| Alkyl Halide | Product | Representative Yield (%) |
| Allyl Bromide | 1-(4-Methoxyphenyl)-4-pentene | Not specified |
| Data is illustrative based on general Grignard reactivity. |
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, and Grignard reagents are frequently employed as one of the coupling partners. masterorganicchemistry.com
The Kumada coupling, a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, is a key method for the synthesis of biaryl compounds. masterorganicchemistry.com In this reaction, this compound can be coupled with an aryl halide, such as 4-bromoanisole, in the presence of a suitable catalyst. Nickel-based catalysts are commonly used for such transformations. The catalytic cycle typically involves the oxidative addition of the aryl halide to the low-valent nickel catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. A study on the nickel-catalyzed cross-coupling of tertiary alkylmagnesium halides with aryl bromides demonstrated that the reaction of a related Grignard reagent with 4-bromoanisole, using a hydrated nickel(II) chloride catalyst, can proceed in high yield.
| Aryl Halide | Catalyst | Product | Yield (%) |
| 4-Bromoanisole | NiCl₂·(H₂O)₁.₅ | 1-Methoxy-4-(4-methoxyphenethyl)benzene | 90 |
Transmetalation Reactions
Transmetalation is a process in which an organic group is transferred from one metal to another. This reaction is pivotal in organometallic chemistry for the preparation of various organometallic reagents. This compound can undergo transmetalation with salts of other metals, such as copper(I) halides. This reaction leads to the formation of an organocopper reagent, which exhibits different reactivity and selectivity compared to the parent Grignard reagent. For instance, the reaction of this compound with copper(I) iodide would yield a (4-methoxyphenethyl)copper species. These organocopper reagents, often referred to as Gilman reagents when in the form of lithium dialkylcuprates, are particularly useful for reactions such as conjugate additions to α,β-unsaturated carbonyl compounds and coupling with acid chlorides to form ketones. The formation of these organocopper intermediates significantly expands the synthetic utility of the initial Grignard reagent.
| Metal Halide | Resulting Organometallic Reagent |
| Copper(I) Iodide | (4-Methoxyphenethyl)copper(I) |
Alkylation of Metals and Metalloids
This compound serves as a potent alkylating agent, capable of transferring its 4-methoxyphenethyl group to a variety of metals and metalloids. This process, analogous to extensions of the Wurtz reaction, is fundamental in organometallic synthesis for creating new carbon-element bonds. wikipedia.org The reaction typically involves the treatment of a metal or metalloid halide with the Grignard reagent. The nucleophilic carbon atom bonded to magnesium attacks the electrophilic metal or metalloid center, displacing the halide and forming a new organometallic or organometalloid compound. wikipedia.orglibretexts.org
This transmetalation reaction is particularly useful for synthesizing compounds of main group elements. For instance, reacting this compound with silicon or phosphorus halides yields the corresponding organosilanes and organophosphines. wikipedia.org The general scheme for this alkylation is depicted below.
Table 1: General Reaction for Alkylation of Metals and Metalloids
| Reactant 1 | Reactant 2 | Product(s) | Description |
| This compound | Metal/Metalloid Halide (e.g., E-X) | 4-Methoxyphenethyl-Metal/Metalloid Compound + MgBrX | The nucleophilic 4-methoxyphenethyl group displaces a halide (X) from the metal or metalloid center (E). |
Note: 'E' represents a metal or metalloid, and 'X' represents a halogen.
Influence of Electronic Effects on Reactivity
The chemical behavior of this compound is significantly influenced by the electronic properties of the methoxy group (-OCH₃) attached to the phenyl ring. fiveable.me This substituent exerts a powerful effect on the electron distribution within the molecule, which in turn governs its reactivity, particularly its strength as a nucleophile.
Resonance Stabilization and Nucleophilicity Enhancement by the Methoxy Group
The para-methoxy group on the phenyl ring plays a crucial role in enhancing the reactivity of the Grignard reagent by donating electron density through a resonance effect. fiveable.me The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron donation increases the electron density of the entire ring and, critically, of the benzylic carbon indirectly connected to the magnesium atom.
This resonance contribution stabilizes the partial positive charge on the magnesium and, more importantly, increases the negative charge character (nucleophilicity) of the carbon atom bonded to the magnesium. The enhanced nucleophilicity makes this compound a more potent reagent for attacking electrophilic centers, such as those in carbonyl compounds, compared to unsubstituted phenethylmagnesium bromide. fiveable.me This effect allows for the efficient formation of new carbon-carbon bonds. fiveable.me
Table 2: Electronic Effects of the Methoxy Group
| Effect | Description | Consequence |
| Resonance Donation | The lone pair on the oxygen atom of the -OCH₃ group is delocalized into the phenyl ring. | Increases electron density within the aromatic system. |
| Nucleophilicity Enhancement | The increased electron density enhances the negative character of the carbon atom in the C-Mg bond. | The Grignard reagent becomes a stronger nucleophile, leading to more efficient reactions with electrophiles. fiveable.me |
| Intermediate Stabilization | The methoxy group can help stabilize intermediate species formed during reactions. fiveable.me | Facilitates reaction pathways and can influence product distribution. |
Competing Reaction Pathways and Side Reactions (e.g., Wurtz Coupling)
During the synthesis and subsequent reactions of this compound, several competing pathways can lead to the formation of undesired side products. A prominent side reaction is the Wurtz-type coupling. byjus.comucla.edu This reaction involves the coupling of two organic halide molecules in the presence of a metal. wikipedia.org
In the context of a Grignard reaction, the Wurtz coupling occurs when the newly formed this compound (a powerful nucleophile) reacts with a molecule of the starting material, 4-methoxyphenethyl bromide (an electrophile). wikipedia.orglibretexts.org This nucleophilic substitution results in the formation of a symmetrical dimer, 1,2-bis(4-methoxyphenyl)ethane, reducing the yield of the desired Grignard reagent and its subsequent products. organic-chemistry.org The likelihood of this side reaction increases with factors such as high concentrations of the alkyl halide and elevated temperatures.
Table 3: Wurtz Coupling as a Side Reaction
| Reactant 1 | Reactant 2 | Side Product | Reaction Type |
| This compound | 4-Methoxyphenethyl bromide | 1,2-bis(4-methoxyphenyl)ethane | Wurtz-type coupling byjus.comucla.edu |
Chemoselectivity and Regioselectivity in Synthetic Transformations
Strategies for Directing Nucleophilic Attack
The primary role of 4-Methoxyphenethylmagnesium bromide in synthesis is as a nucleophilic source of a 4-methoxyphenethyl carbanion equivalent. The bond between the carbon and the magnesium atom is highly polarized, making the benzylic carbon atom a potent nucleophile ready to attack electrophilic centers. wisc.edu
The most common strategy for directing its nucleophilic attack is the choice of electrophile. Grignard reagents readily add to polar, unsaturated functional groups. The reaction with carbonyl compounds, such as aldehydes and ketones, is a cornerstone of its application, leading to the formation of secondary and tertiary alcohols, respectively. The mechanism involves the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon, forming a new carbon-carbon bond. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.
The electron-donating nature of the para-methoxy group is expected to slightly increase the electron density on the nucleophilic carbon compared to the unsubstituted phenethylmagnesium bromide, potentially enhancing its reactivity towards electrophiles. This electronic effect, however, does not fundamentally change the primary mode of attack, which remains directed at the most electrophilic sites within a target molecule.
Control of Reaction Outcomes in Polyfunctional Substrates
When a substrate contains multiple electrophilic functional groups, controlling the reaction outcome becomes a challenge of chemoselectivity. As a highly reactive or "hard" nucleophile, this compound exhibits predictable, albeit sometimes limited, selectivity. Its reactions are typically fast and irreversible.
The general order of reactivity for Grignard reagents with common functional groups is as follows:
Acidic Protons: Rapid deprotonation of alcohols, thiols, amines, and terminal alkynes.
Aldehydes: Highly reactive, leading to secondary alcohols.
Ketones: Readily react to form tertiary alcohols.
Esters & Acyl Halides: Undergo double addition to form tertiary alcohols.
Nitriles: React to form ketones after hydrolysis.
Due to this reactivity hierarchy, achieving selective addition to a less reactive group (e.g., an ester) in the presence of a more reactive one (e.g., a ketone) is generally not feasible without protecting the more reactive group. Therefore, the primary strategy for controlling reaction outcomes in polyfunctional substrates is the use of protecting groups to temporarily mask the more reactive sites, allowing the Grignard reagent to react at the desired location.
Table 1: Expected Chemoselective Reactions with this compound This table illustrates the expected major product when one equivalent of the Grignard reagent is added to a polyfunctional substrate under standard conditions.
| Substrate Containing Functional Groups | More Reactive Group | Less Reactive Group | Expected Outcome of Reaction |
| Keto-ester | Ketone | Ester | Selective attack at the ketone to form a tertiary alcohol. |
| Aldehyde-ketone | Aldehyde | Ketone | Preferential attack at the aldehyde to form a secondary alcohol. |
| Bromo-ketone | Ketone | Alkyl Bromide | Nucleophilic addition to the ketone is much faster than substitution at the sp³ carbon. |
Regiochemical Control in Conjugate Additions
The regioselectivity of nucleophilic attack on α,β-unsaturated carbonyl compounds is a critical aspect of synthetic control. These substrates offer two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). Attack at C2 is termed direct or 1,2-addition, while attack at C4 is known as conjugate or 1,4-addition (Michael addition).
As a "hard" organometallic reagent, this compound is expected to overwhelmingly favor 1,2-addition. masterorganicchemistry.com This preference is explained by Hard/Soft Acid-Base (HSAB) theory, which posits that hard nucleophiles react preferentially with hard electrophiles. The carbonyl carbon, being directly attached to the highly electronegative oxygen atom, is considered a "harder" electrophilic center than the "softer" β-carbon. masterorganicchemistry.com Therefore, direct, irreversible attack at the carbonyl group is the kinetically favored pathway. masterorganicchemistry.com
To alter this inherent regioselectivity and achieve conjugate addition, a common strategy is the addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl₂). psu.edu In the presence of copper salts, the Grignard reagent is believed to form a Gilman-like organocuprate species in situ. These organocuprates are "softer" nucleophiles and exhibit a strong preference for 1,4-conjugate addition. masterorganicchemistry.com This transmetalation strategy effectively inverts the natural regiochemical outcome of the reaction.
Table 2: Regiochemical Control in Reactions with α,β-Unsaturated Ketones
| Reagent System | Type of Nucleophile | Expected Major Product |
| This compound | Hard | 1,2-Addition Product (Allylic Alcohol) |
| This compound + cat. CuI | Soft (in situ cuprate) | 1,4-Addition Product (Saturated Ketone) |
While specific studies detailing the precise yields and conditions for these reactions with this compound are not extensively documented in peer-reviewed literature, these established principles of Grignard reactivity provide a robust framework for predicting and controlling its behavior in complex synthetic applications.
Stereoselective Applications of 4 Methoxyphenethylmagnesium Bromide
Probing Reaction Stereochemistry with Chiral Substrates
Further investigation into the synthesis and general reactivity of 4-methoxyphenethylmagnesium bromide would be required before its specific applications in stereoselective synthesis can be documented.
Synthetic Utility of this compound in Complex Organic Molecule Construction
This compound, a Grignard reagent, represents a specialized tool in organic synthesis for introducing the 4-methoxyphenethyl group. This functional group is a key structural component in a variety of biologically active molecules. While Grignard reagents are fundamental in forming carbon-carbon bonds, the specific applications of this compound are documented in niche areas of chemical synthesis. This article explores its utility in the construction of complex organic molecules, focusing on pharmaceuticals, natural products, and advanced chemical intermediates, based on available scientific literature.
Contributions to Materials Science
Polymer Chemistry Applications
In the realm of polymer chemistry, Grignard reagents such as 4-Methoxyphenethylmagnesium bromide are recognized for their capacity to act as initiators in controlled polymerization processes. The reactivity of the carbon-magnesium bond allows for the initiation of chain-growth polymerization, a critical technique for creating polymers with specific and predictable molecular weights and structures. The incorporation of the 4-methoxyphenethyl group can also impart unique properties to the resulting polymer.
Synthesis of Novel Polymeric Materials
The synthesis of new polymeric materials with tailored functionalities is a significant area of research. This compound serves as a building block in these synthetic pathways, enabling the introduction of the 4-methoxyphenethyl moiety into a polymer chain. This can influence the material's physical and chemical characteristics, such as its solubility, thermal stability, and electronic properties.
Research has indicated that the incorporation of this compound into polymer matrices can be a strategy for enhancing electrical conductivity. Although detailed studies and specific data on polymers synthesized using this particular Grignard reagent are limited, the principle relies on the introduction of electron-donating groups, such as the methoxy (B1213986) group on the phenethyl structure, which can facilitate charge transport within the polymer backbone. This has potential implications for the creation of advanced materials for various electronic applications.
Theoretical and Computational Studies of 4 Methoxyphenethylmagnesium Bromide Reactivity
Quantum-Chemical Calculations and Molecular Dynamics Simulations
Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the structure and reactivity of Grignard reagents. whiterose.ac.ukrsc.orgarxiv.org For a molecule like 4-methoxyphenethylmagnesium bromide, DFT methods such as B3LYP are used to optimize the geometry, determine electronic structure, and calculate energetic properties. gmu.edu These calculations can predict bond lengths, bond angles, and partial charges on the atoms, offering insight into the molecule's behavior.
Ab initio molecular dynamics (AIMD) simulations have further advanced the understanding of Grignard reactions by modeling the system's evolution over time. acs.org These simulations can reveal the complex interplay between the Grignard reagent, substrates, and solvent molecules, which is crucial for accurately describing the reaction mechanism. acs.org For instance, simulations have shown that solvent molecules, like tetrahydrofuran (B95107) (THF), play a critical role by coordinating with the magnesium center, which can influence the reagent's reactivity and the reaction pathway. acs.org While specific AIMD studies on this compound are not prevalent in the literature, the methodologies developed for simpler Grignard reagents like methylmagnesium chloride provide a robust framework for how such a study would be approached. acs.org
The application of these computational tools to this compound would involve modeling its interaction with various electrophiles, such as aldehydes and ketones, within a solvent environment to map out the potential energy surface of the reaction.
| Computational Method | Application to this compound | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, calculation of reaction energetics. | Provides data on bond lengths (C-Mg, Mg-Br), partial atomic charges, and the energy of transition states. |
| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction dynamics, solvent effects, and complex mechanistic pathways. | Elucidates the role of solvent coordination and the dynamic nature of the Schlenk equilibrium. acs.org |
| Quantum Phase Estimation (QPE) | High-accuracy calculation of electronic ground and excited states. rsc.orgarxiv.org | Offers a potential future method for achieving highly accurate electronic structure information. rsc.orgarxiv.org |
Elucidation of Electronic Effects and Bond Characteristics
The electronic nature of the 4-methoxyphenethyl group significantly influences the reactivity of the Grignard reagent. The methoxy (B1213986) group (-OCH₃) at the para position of the phenyl ring is a key feature. It is an electron-donating group through resonance (+M effect), which increases the electron density on the aromatic ring. wikipedia.orgnumberanalytics.com This electronic effect is transmitted through the phenethyl backbone to the carbon-magnesium bond.
The C-Mg bond in Grignard reagents is highly polar covalent, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. wikipedia.orgyoutube.com The electron-donating nature of the 4-methoxyphenyl (B3050149) group is expected to enhance the nucleophilicity of the carbanionic carbon, although the effect is attenuated by the ethyl spacer. Computational studies on substituted aryl Grignard reagents have shown that electron-donating groups generally increase the reactivity. nih.gov
Quantum chemical calculations can quantify these electronic effects by determining the partial atomic charges and analyzing the molecular orbitals. For instance, the calculated charge on the carbon atom bonded to magnesium in this compound would likely be more negative compared to an unsubstituted phenethylmagnesium bromide.
The characteristics of the bonds involving the magnesium atom are also a subject of computational investigation. The magnesium center in a Grignard reagent in solution, such as THF, is typically tetracoordinate, forming a complex with solvent molecules. wikipedia.org The bond lengths and strengths of the C-Mg and Mg-Br bonds are influenced by both the electronic nature of the organic group and the coordinating solvent. Computational models predict that the addition of salts like LiCl can alter the Mg-Cl bond lengths in related systems, a principle that applies to Mg-Br bonds as well. gmu.edu
| Bond | Expected Characteristic in this compound | Influencing Factor |
| C-Mg | Highly polar covalent, with a partial negative charge on the carbon. wikipedia.orgyoutube.com | The electronegativity difference between carbon and magnesium; the electron-donating 4-methoxyphenyl group enhances the negative charge on the carbon. |
| Mg-Br | Ionic in character. | The electronegativity difference between magnesium and bromine. |
| Mg-O (solvent) | Coordinate covalent bonds. | The Lewis acidic nature of the magnesium center and the Lewis basicity of the solvent (e.g., THF). |
Modeling of Reaction Mechanisms and Transition States
Computational chemistry has been pivotal in modeling the mechanisms of Grignard reactions, which can be more complex than the simple nucleophilic addition often depicted in textbooks. acs.org Studies have explored both polar, nucleophilic addition pathways and single-electron transfer (SET) mechanisms. rsc.org
In the context of the reaction of this compound with a carbonyl compound, for example, computational modeling can be used to calculate the structures and energies of the reactants, transition states, and products. The transition state for the nucleophilic addition of a Grignard reagent to a carbonyl group is often proposed to be a six-membered ring structure. wikipedia.org
For this compound, the modeling of the transition state would need to account for the steric bulk of the phenethyl group and the electronic influence of the methoxy substituent. The reaction with a prochiral ketone would also necessitate the modeling of diastereomeric transition states to predict the stereochemical outcome of the reaction.
Computational studies have also shed light on the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. The position of this equilibrium, which is influenced by the solvent and the nature of the organic group, can affect the reactivity of the Grignard reagent. Molecular dynamics simulations are particularly well-suited to studying these dynamic equilibria.
Environmental and Sustainable Chemistry Perspectives
Integration of Green Solvents in Grignard Chemistry
The preparation and use of Grignard reagents have traditionally relied on anhydrous ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). beyondbenign.orgwikipedia.org While effective in stabilizing the Grignard reagent, these solvents have several drawbacks from an environmental and safety standpoint. umb.edu Consequently, a significant effort in green chemistry has been to identify and integrate greener alternative solvents for Grignard reactions. umb.edursc.org
Research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentylmethyl ether (CPME) are viable and often superior alternatives. rsc.orgrsc.org 2-MeTHF, which can be derived from renewable resources like corn cobs and sugarcane bagasse, presents several advantages over THF. umb.edursc.org It has a lower tendency to form explosive peroxides, is more stable in the presence of acids and bases, and is immiscible with water, which simplifies the work-up process and solvent recovery. rsc.orgrsc.org Similarly, CPME is resistant to peroxide formation and forms an azeotrope with water, facilitating its drying. rsc.org The use of such green solvents is a key step in making the synthesis and reactions of 4-Methoxyphenethylmagnesium bromide more sustainable.
The following table provides a comparison of traditional and green solvents used in Grignard chemistry.
| Solvent | Source | Key Environmental and Safety Considerations |
| Traditional Solvents | ||
| Diethyl ether (Et₂O) | Fossil fuels | Highly volatile and flammable, prone to peroxide formation. beyondbenign.org |
| Tetrahydrofuran (THF) | Fossil fuels | Miscible with water, making recovery difficult; can form peroxides. beyondbenign.orgrsc.org |
| Green Solvents | ||
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources (e.g., levulinic acid) | Lower peroxide formation tendency, immiscible with water for easier separation, derived from biomass. umb.edursc.orgrsc.org |
| Cyclopentylmethyl ether (CPME) | Cyclopentene | High boiling point, low peroxide formation, forms an azeotrope with water for easy drying. rsc.org |
Principles of Atom Economy and Waste Reduction in Synthetic Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. numberanalytics.comlibretexts.org
Grignard reactions, such as the reaction of this compound with a carbonyl compound, are fundamental for forming carbon-carbon bonds. wikipedia.org However, they are not always atom-economical. For instance, in the reaction with an aldehyde or ketone to form an alcohol, a magnesium salt is generated as a stoichiometric byproduct. wikipedia.orgmasterorganicchemistry.com
Consider the reaction of this compound with a simple aldehyde like formaldehyde (B43269), followed by an aqueous workup to yield 3-(4-methoxyphenyl)propan-1-ol (B1214212):
Reactants: this compound (C₉H₁₁BrMgO), Formaldehyde (CH₂O), and a proton source (e.g., H₂O) for workup.
Desired Product: 3-(4-methoxyphenyl)propan-1-ol (C₁₀H₁₄O₂)
Byproducts: Magnesium salts (e.g., Mg(OH)Br)
The table below illustrates the atom economy concept for a representative Grignard reaction.
| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy |
| Addition and Workup | This compound + Formaldehyde + H₂O | 3-(4-methoxyphenyl)propan-1-ol | Mg(OH)Br | The atom economy is less than 100% due to the formation of magnesium salt byproducts. Maximizing the yield is crucial for waste reduction. libretexts.org |
Development of More Benign Chemical Processes
One approach is the development of one-pot syntheses, which reduce the number of separate reaction and purification steps, thereby minimizing solvent use, energy consumption, and waste generation. Another key area is the use of milder reaction conditions, which can be achieved through the careful selection of catalysts and reaction parameters to reduce energy consumption and the formation of byproducts.
Furthermore, the principles of green chemistry encourage the use of renewable feedstocks for the synthesis of starting materials. For this compound, this could involve sourcing the aromatic precursor, 4-methoxyphenethyl bromide, from renewable phenolic compounds derived from lignin (B12514952) or other biomass sources. The integration of such approaches is crucial for the long-term sustainability of chemical manufacturing.
The following table summarizes some strategies for developing more benign processes for reactions involving this compound.
| Green Chemistry Principle | Application in Protocols with this compound | Environmental Benefit |
| One-Pot Synthesis | Combining multiple reaction steps in a single reactor without isolating intermediates. | Reduces solvent usage, energy consumption, and waste. |
| Use of Renewable Feedstocks | Synthesizing precursors from biomass-derived sources. | Lowers the carbon footprint and reliance on petrochemicals. |
| Mild Reaction Conditions | Employing efficient catalysts and optimizing temperature and pressure. | Minimizes energy consumption and reduces the formation of byproducts. |
Future Research Directions and Emerging Applications
Exploration of Undiscovered Reaction Pathways and Catalytic Systems
The full synthetic potential of 4-Methoxyphenethylmagnesium bromide is yet to be realized. Future research will likely focus on uncovering novel reaction pathways and developing more efficient and sustainable catalytic systems.
A significant area of exploration lies in the development of new cross-coupling reactions. While palladium has been a conventional catalyst in this arena, the future points towards the use of more earth-abundant and economical metals like iron and nickel. Iron-catalyzed cross-coupling reactions, for instance, are gaining traction due to their lower cost and reduced environmental impact. researchgate.net Investigating the reactivity of this compound in iron-catalyzed systems could unveil new synthetic routes to complex molecules. Another promising avenue is the use of dual catalytic systems, which can enable sequential cross-coupling reactions in a one-pot synthesis, offering a streamlined approach to building complex molecular architectures. nih.gov
Furthermore, the exploration of metal-free catalytic systems for cross-coupling reactions represents a paradigm shift in organic synthesis. chemrxiv.org Designing reactions where this compound can participate in such systems would align with the principles of green chemistry by eliminating metal contaminants from the final products. The development of these new catalytic approaches will not only expand the synthetic utility of this Grignard reagent but also address the growing demand for sustainable chemical processes.
Development of Novel Methodologies for Enhanced Selectivity
Achieving high levels of selectivity—chemo-, regio-, and stereoselectivity—is a central goal in modern organic synthesis. Future research on this compound is expected to yield novel methodologies to control the outcomes of its reactions with greater precision.
The development of asymmetric catalytic systems is a key area of focus. The use of chiral ligands in conjunction with metal catalysts can induce enantioselectivity in reactions involving Grignard reagents, leading to the synthesis of specific stereoisomers of chiral molecules. nih.gov This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. Future work will likely involve the design and application of new chiral ligands tailored to enhance the stereoselectivity of reactions with this compound.
Moreover, additives can play a crucial role in enhancing reaction selectivity and efficiency. For example, the use of additives like tetrabutylammonium (B224687) bromide has been shown to improve yields in certain coupling reactions. princeton.edu Systematic screening of various additives in reactions involving this compound could lead to the discovery of conditions that favor the formation of desired products with high selectivity.
Expansion of Applications in Advanced Functional Materials
The unique chemical properties of this compound make it a valuable building block for the synthesis of advanced functional materials with tailored properties.
One of the most promising areas is in the field of electroactive polymers. These polymers, which can conduct electricity, are at the heart of various electronic devices, including sensors, displays, and energy storage systems. rsc.org this compound can be used as a monomer or an initiator in polymerization reactions to create novel electroactive polymers. The methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the resulting polymer, offering a way to fine-tune its conductivity and other characteristics. Future research could focus on synthesizing a range of such polymers and investigating their structure-property relationships to develop materials for specific applications. For instance, the creation of binaphthyl-containing electroactive polymer networks through ring-opening metathesis polymerization showcases the potential for creating mechanically robust and electroactive films. researchgate.net
Interdisciplinary Research with Biological and Nanoscience Fields
The intersection of chemistry with biology and nanoscience opens up new frontiers for the application of this compound.
In the realm of medicinal chemistry, this Grignard reagent is a valuable tool for synthesizing derivatives of phenethylamines, a class of compounds known for their psychoactive properties and use in antidepressants. The methoxy group is a common feature in many approved drugs and can significantly influence a molecule's biological activity and pharmacokinetic properties. nih.gov Future research will likely involve the use of this compound in the synthesis of new libraries of bioactive compounds for drug discovery programs. researchgate.netpitt.edu Its role as a key intermediate allows for the systematic modification of molecular structures to optimize their therapeutic effects.
In the field of nanoscience, Grignard reagents can be utilized in the synthesis of nanoparticles. While the green synthesis of magnesium oxide nanoparticles using plant extracts is an area of active research, the direct use of organomagnesium compounds like this compound as precursors for creating novel nanomaterials remains a largely unexplored area. Future investigations could explore the synthesis of magnesium-based nanoparticles or surface-functionalized nanomaterials using this reagent, potentially leading to new applications in catalysis, imaging, and drug delivery.
Q & A
Q. What are the standard laboratory protocols for synthesizing 4-Methoxyphenethylmagnesium bromide?
The synthesis typically involves reacting 4-methoxybromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Key steps include:
- Ensuring absolute dryness of reagents and apparatus to prevent hydrolysis.
- Slow, controlled addition of the aryl halide to activated magnesium to initiate the exothermic reaction.
- Maintaining reflux conditions (40–60°C) for complete conversion.
- Quenching the reaction with aqueous ammonium chloride or dilute acid to decompose the Grignard complex. Yields of 57–58% are typical under optimized conditions .
Q. What safety precautions are critical when handling this compound?
- Inert Atmosphere: Use Schlenk lines or gloveboxes to exclude moisture and oxygen.
- Fire Safety: Employ CO₂, dry powder, or sand for fire suppression (avoid water due to reactivity).
- PPE: Wear flame-resistant lab coats, gloves, and safety goggles.
- Waste Disposal: Neutralize residual reagent with isopropanol before aqueous disposal .
Q. How is the structure of this compound verified post-synthesis?
Q. What solvents are compatible with Grignard reactions involving this reagent?
Traditional solvents include anhydrous THF or diethyl ether. THF is preferred for higher boiling points (65–67°C), enabling reflux without rapid solvent loss .
Advanced Research Questions
Q. How can solvent choice impact reaction efficiency and byproduct formation?
- 2-MeTHF: A greener alternative to THF, offering lower volatility and reduced flammability. Studies show comparable yields (e.g., 60%) with improved safety profiles.
- Ether vs. Benzene Mixtures: Mixed solvents (e.g., ether/benzene) enhance solubility of aromatic substrates but raise toxicity concerns .
Q. What methodologies resolve discrepancies in reported reaction yields (e.g., 57% vs. higher literature values)?
- Variable Control: Assess magnesium activation (e.g., iodine etching), substrate purity, and stirring efficiency.
- Quenching Optimization: Gradual addition of quenching agents minimizes exothermic side reactions.
- Replication: Reproduce conditions from high-yield studies, adjusting inert atmosphere quality and moisture exclusion .
Q. How can in situ spectroscopic techniques monitor reaction kinetics?
- In Situ IR: Tracks consumption of the aryl halide (C-Br stretch at ~500 cm⁻¹) and Grignard formation.
- NMR Flow Cells: Observes real-time shifts in methoxy or aromatic proton signals to infer reaction progress .
Q. What strategies mitigate moisture-induced deactivation during large-scale synthesis?
- Solvent Drying: Use molecular sieves or distillation under nitrogen.
- Continuous Flow Systems: Minimize exposure to ambient humidity via sealed reactors.
- Process Analytical Technology (PAT): Integrate moisture sensors for real-time monitoring .
Q. How are trace byproducts (e.g., biphenyls or residual halides) characterized and minimized?
- GC-MS: Identifies volatile byproducts (e.g., biphenyl from Wurtz coupling).
- Ion Chromatography: Quantifies residual bromide ions post-quenching.
- Optimized Stoichiometry: Adjust Mg:halide ratios (typically 1.1:1) to reduce unreacted starting material .
Methodological Notes
- References: Cite protocols from peer-reviewed syntheses (e.g., Organic Syntheses) over commercial sources.
- Data Contradictions: Highlight solvent purity, reagent activation, and analytical method sensitivity as key variables.
- Safety-Centric Design: Prioritize inert handling and waste neutralization in experimental workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
